Chamigrenol
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Overview
Description
Chamigrenol is a sesquiterpene compound known for its potent inhibitory activity against Na+/K±ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane . This compound exhibits strong antimicrobial properties against both Gram-positive and Gram-negative bacteria, excluding Escherichia coli .
Preparation Methods
Chamigrenol can be synthesized through various routes, although detailed synthetic pathways are not extensively documented. The compound is typically isolated from natural sources, particularly from the plant Thujopsis dolabrata . Industrial production methods involve extraction and purification processes that ensure high purity levels, often exceeding 98% .
Chemical Reactions Analysis
Chamigrenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chamigrenol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene chemistry and for developing new synthetic methodologies.
Biology: Investigated for its antimicrobial properties and its potential role in inhibiting Na+/K±ATPase.
Mechanism of Action
Chamigrenol exerts its effects primarily by inhibiting Na+/K±ATPase, an enzyme that plays a critical role in maintaining cellular ion balance. By inhibiting this enzyme, this compound disrupts the electrochemical gradients of sodium and potassium ions, leading to antimicrobial effects . The molecular targets and pathways involved include the binding of this compound to the active site of Na+/K±ATPase, thereby preventing the enzyme from functioning properly .
Comparison with Similar Compounds
Chamigrenol is unique among sesquiterpenes due to its potent Na+/K±ATPase inhibitory activity. Similar compounds include:
Chamigrenal: Another sesquiterpene with similar structural features but different biological activities.
15-Dihydroepioxylubimin: A sesquiterpene with distinct chemical properties and biological activities.
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one: A compound with similar structural motifs but different reactivity and applications.
These compounds share structural similarities with this compound but differ in their specific biological activities and applications, highlighting the unique properties of this compound .
Properties
Molecular Formula |
C15H24O |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
[(6S)-5,5-dimethyl-1-methylidenespiro[5.5]undec-9-en-9-yl]methanol |
InChI |
InChI=1S/C15H24O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,16H,1,4-5,7-11H2,2-3H3/t15-/m0/s1 |
InChI Key |
FYYCZOOGHMAZED-HNNXBMFYSA-N |
Isomeric SMILES |
CC1(CCCC(=C)[C@]12CCC(=CC2)CO)C |
Canonical SMILES |
CC1(CCCC(=C)C12CCC(=CC2)CO)C |
Origin of Product |
United States |
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